N-[3-(3-Methylpiperidino)propyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-Methylpiperidino)propyl]acrylamide is a chemical compound that belongs to the class of acrylamides It is characterized by the presence of a piperidine ring substituted with a methyl group and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Methylpiperidino)propyl]acrylamide typically involves the reaction of 3-methylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Methylpiperidino)propyl]acrylamide undergoes various types of chemical reactions, including:
Polymerization: It can undergo radical polymerization to form homopolymers or copolymers.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Hydrolysis: The acrylamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Nucleophilic Substitution: Reagents like alkyl halides or sulfonates can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the acrylamide group.
Major Products
Polymers: Homopolymers and copolymers with various properties depending on the comonomers used.
Substituted Derivatives: Products with different functional groups attached to the piperidine ring.
Hydrolyzed Products: Carboxylic acids and amines resulting from the hydrolysis of the acrylamide group.
Scientific Research Applications
N-[3-(3-Methylpiperidino)propyl]acrylamide has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of pH-sensitive hydrogels and other functional polymers.
Medicine: Explored for its role in developing new materials for medical devices and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3-Methylpiperidino)propyl]acrylamide is primarily related to its ability to undergo polymerization and form networks. The acrylamide group participates in radical polymerization, leading to the formation of cross-linked structures. The piperidine ring can interact with various molecular targets, influencing the properties of the resulting polymers. These interactions can affect the mechanical strength, pH sensitivity, and biocompatibility of the materials.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]acrylamide: Known for its use in pH-sensitive hydrogels.
N-[3-(Aminopropyl)morpholine]acrylamide: Used in the synthesis of stimuli-responsive materials.
2-(Dimethylamino)ethyl methacrylate: Commonly used in the production of polymers with various applications.
Uniqueness
N-[3-(3-Methylpiperidino)propyl]acrylamide is unique due to the presence of the methyl-substituted piperidine ring, which imparts specific properties to the resulting polymers. This structural feature can enhance the stability, solubility, and reactivity of the compound, making it suitable for specialized applications in polymer chemistry and materials science.
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[3-(3-methylpiperidin-1-yl)propyl]prop-2-enamide |
InChI |
InChI=1S/C12H22N2O/c1-3-12(15)13-7-5-9-14-8-4-6-11(2)10-14/h3,11H,1,4-10H2,2H3,(H,13,15) |
InChI Key |
BQRMEYBYBJYKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CCCNC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.